2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene
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Overview
Description
2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene is a complex organic compound with the molecular formula C23H33BrO2 and a molecular weight of 421.41 g/mol . This compound is an intermediate used in the synthesis of 7-Hydroxycannabidiol, a metabolite of cannabidiol identified in human urine .
Preparation Methods
The synthesis of 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene involves several steps. The starting materials and reaction conditions can vary, but typically involve the bromination of a suitable precursor followed by cyclization and functional group modifications .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromomethyl group or other functional groups.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene is primarily used as an intermediate in the synthesis of 7-Hydroxycannabidiol . This metabolite has been identified in human urine and is of interest in the study of cannabidiol metabolism . The compound’s unique structure also makes it a valuable tool in organic synthesis and medicinal chemistry research .
Mechanism of Action
as an intermediate in the synthesis of 7-Hydroxycannabidiol, it likely interacts with various molecular targets and pathways involved in the metabolism of cannabidiol . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene include other intermediates in the synthesis of cannabinoids, such as:
7-Hydroxycannabidiol: A metabolite of cannabidiol with similar structural features.
Cannabidiol: The parent compound from which 7-Hydroxycannabidiol is derived.
The uniqueness of this compound lies in its specific functional groups and its role as an intermediate in the synthesis of important cannabinoid metabolites .
Biological Activity
The compound 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene is a complex organic molecule of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Key Characteristics
- IUPAC Name : this compound
- Molecular Weight : 405.36 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Many cyclohexene derivatives have shown efficacy against bacterial and fungal strains. The presence of the bromomethyl group may enhance these properties through halogenation effects, which can disrupt microbial membranes.
- Antioxidant Activity : The dimethoxy group is known to contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Compounds in this class have been associated with reduced inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of brominated compounds found that derivatives similar to our compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .
- Antioxidant Activity Assessment : In vitro assays showed that compounds with methoxy groups exhibited enhanced radical scavenging abilities compared to their non-methoxylated counterparts .
- In Vivo Studies : Animal models treated with similar cyclohexene derivatives showed reduced inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Cyclohexen-1-one | Cyclohexene | Antimicrobial, Antioxidant |
3-Methyl-2-cyclohexen-1-one | Cyclohexenone | Antioxidant |
1,3-Benzenediol derivatives | Aromatic Compound | Antimicrobial, Anti-inflammatory |
Properties
Molecular Formula |
C23H33BrO2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-1,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C23H33BrO2/c1-6-7-8-9-17-13-21(25-4)23(22(14-17)26-5)20-12-18(15-24)10-11-19(20)16(2)3/h12-14,19-20H,2,6-11,15H2,1,3-5H3/t19-,20+/m0/s1 |
InChI Key |
UNQJSQFLAIECNB-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)CBr)OC |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)CBr)OC |
Origin of Product |
United States |
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